N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE
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Overview
Description
N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a difluorophenylmethyl and an ethyl group attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often involving the use of strong acids or bases as catalysts.
Introduction of Substituents: The difluorophenylmethyl and ethyl groups are introduced through substitution reactions, which may involve the use of reagents such as alkyl halides and organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, organometallic compounds, and other reagents suitable for nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is considered for use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine ring structure and have been studied for their therapeutic potential.
Phenylpyrimidines: These compounds contain a phenyl group attached to a pyrimidine ring and are known for their biological activity.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are explored for their medicinal properties.
Uniqueness
N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is unique due to the presence of the triazole ring fused to the pyrimidine ring, along with the specific difluorophenylmethyl and ethyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6/c1-2-21-13-11(19-20-21)12(17-7-18-13)16-6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBSWHOXXMSQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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